4-(Trifluoromethoxy)cyclohexanol

Catalog No.
S8383062
CAS No.
M.F
C7H11F3O2
M. Wt
184.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethoxy)cyclohexanol

Product Name

4-(Trifluoromethoxy)cyclohexanol

IUPAC Name

4-(trifluoromethoxy)cyclohexan-1-ol

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6,11H,1-4H2

InChI Key

FYOWVOQPKURVDZ-UHFFFAOYSA-N

SMILES

C1CC(CCC1O)OC(F)(F)F

Canonical SMILES

C1CC(CCC1O)OC(F)(F)F

4-(Trifluoromethoxy)cyclohexanol, with the chemical formula C7_7H11_{11}F3_3O and CAS registry number 30129-18-1, is characterized by its trifluoromethyl and hydroxyl functional groups. This colorless liquid exhibits unique physical and chemical properties, including a boiling point of approximately 70-75 °C and a density of 1.23 g/cm³. It is sparingly soluble in water (0.26 g/L at 25 °C) and has a predicted pKa of 14.88, indicating its acidic nature .

  • Oxidation: Can be oxidized to form 4-(Trifluoromethoxy)cyclohexanone using agents like chromium trioxide or potassium permanganate under acidic conditions.
  • Reduction: The compound can be reduced to its alcohol form using sodium borohydride or lithium aluminum hydride in an alcohol solvent.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride, yielding derivatives like 4-(Trifluoromethoxy)cyclohexyl chloride .

The synthesis of 4-(Trifluoromethoxy)cyclohexanol can be achieved through various methods:

  • Hydrogenation: One common method involves the hydrogenation of 4-(Trifluoromethoxy)cyclohexanone using palladium on carbon as a catalyst under hydrogen gas at elevated temperatures.
  • Fluorination: Another approach includes fluorination reactions of cyclohexanone under basic conditions to introduce the trifluoromethyl group .

Industrial production typically employs continuous flow reactors for better control over reaction conditions, ensuring high yields.

Several compounds share structural similarities with 4-(Trifluoromethoxy)cyclohexanol:

Compound NameStructural FormulaKey Differences
4-(Trifluoromethyl)cyclohexanoneC7_7H10_{10}F3_3OOxidized form; different reactivity
3-(Trifluoromethyl)cyclohexanolC7_7H10_{10}F3_3OIsomeric position affects reactivity
2-(Trifluoromethyl)cyclohexanolC7_7H10_{10}F3_3ODifferent position of the trifluoromethyl group

The uniqueness of 4-(Trifluoromethoxy)cyclohexanol lies in its specific combination of trifluoromethyl and hydroxyl functional groups, which provide versatility for various chemical transformations and applications across different fields .

The development of fluorinated organic compounds accelerated in the mid-20th century with the advent of catalytic hydrogenation and fluorination techniques. 4-(Trifluoromethoxy)cyclohexanol derivatives gained prominence in the 1990s as researchers sought to improve the bioavailability of bioactive molecules. Early synthetic routes focused on the hydrogenation of 4-(trifluoromethyl)cyclohexanone using palladium on carbon (Pd/C), achieving yields exceeding 90% under optimized conditions.

A pivotal advancement occurred in 2025 with the adoption of Dess-Martin periodinane for oxidizing 4-(trifluoromethyl)cyclohexanol to its ketone precursor, streamlining the synthesis of related intermediates. This method’s efficiency (94.6% yield) reduced reliance on hazardous reagents, aligning with green chemistry principles. Historical applications initially centered on antimicrobial agents, but recent studies have expanded into kinase inhibitors and polymer additives.

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(trifluoromethyl)cyclohexan-1-ol [1] [2] [3]. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for cyclohexanol derivatives, where the hydroxyl functional group takes precedence in numbering, receiving position 1, while the trifluoromethyl substituent occupies position 4 on the cyclohexane ring [17] [31]. The systematic naming reflects the fundamental structural framework consisting of a six-membered saturated carbon ring bearing both a hydroxyl group and a trifluoromethyl substituent [1] [2].

The compound exhibits positional isomerism potential, as the trifluoromethyl group can theoretically occupy various positions relative to the hydroxyl group [12]. Research documentation identifies not only the 4-substituted variant but also 2-substituted positional isomers, including cis-2-(trifluoromethyl)cyclohexanol with Chemical Abstracts Service registry number 91404-97-6 and trans-2-(trifluoromethyl)cyclohexanol with Chemical Abstracts Service registry number 104282-19-1 [19] [20] [34]. These positional isomers demonstrate the structural diversity possible within trifluoromethyl-substituted cyclohexanol systems [19] [20].

The molecular structure incorporates the characteristic chair conformation of cyclohexane, which minimizes both angle strain and torsional strain [23] [26]. The trifluoromethyl substituent, with its significant electronegativity intermediate between fluorine and chlorine, substantially influences the compound's electronic properties [30]. This electronegative character of the trifluoromethyl group affects both the physical and chemical behavior of the molecule [27] [30].

Structural FeatureDescriptionInternational Union of Pure and Applied Chemistry Designation
Parent RingSix-membered saturated carbon ringCyclohexane
Primary Functional GroupHydroxyl group at position 1-ol suffix
SubstituentTrifluoromethyl group at position 44-(trifluoromethyl) prefix
Complete Name-4-(trifluoromethyl)cyclohexan-1-ol

Chemical Abstracts Service Registry and Molecular Formula Analysis

The primary Chemical Abstracts Service registry number for 4-(trifluoromethyl)cyclohexanol is 30129-18-1, which encompasses both cis and trans stereoisomeric forms as a mixture [2] [3] [4]. This registry entry reflects the commercial availability of the compound as a stereoisomeric mixture rather than separated individual isomers [4] [8]. A specific Chemical Abstracts Service number 75091-93-9 exists for the pure trans-4-(trifluoromethyl)cyclohexanol isomer, indicating the availability of stereochemically pure material for specialized applications [1].

The molecular formula C₇H₁₁F₃O represents a molecular weight of 168.16 grams per mole [1] [2] [3]. This formula indicates the presence of seven carbon atoms, eleven hydrogen atoms, three fluorine atoms, and one oxygen atom within the molecular structure [2] [3]. The incorporation of three fluorine atoms through the trifluoromethyl group significantly impacts the compound's electronic distribution and physical properties compared to unsubstituted cyclohexanol [30].

Additional registry identifiers include the Molecular Design Limited number MFCD00102144 and PubChem Compound Identifier 2779765 [2] [3] [4]. The International Chemical Identifier Key VJUJYNJEPPWWHS-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications [2] [3]. The Simplified Molecular Input Line Entry System notation C1CC(CCC1C(F)(F)F)O offers a linear representation of the molecular connectivity [2] [3].

Registry SystemIdentifierScopeSource
Chemical Abstracts Service30129-18-1Mixture of stereoisomers [2] [3] [4]
Chemical Abstracts Service75091-93-9Pure trans isomer [1]
Molecular Design LimitedMFCD00102144General compound [2] [3] [4]
PubChem2779765Database entry [2] [3] [4]
International Chemical Identifier KeyVJUJYNJEPPWWHS-UHFFFAOYSA-NUnique identifier [2] [3]

The Standard International Chemical Identifier InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 provides complete connectivity information including stereochemical details [1] [3]. This standardized representation enables precise chemical database searches and automated structure verification across different chemical information systems [7].

Stereochemical Considerations: Cis-Trans Isomerism in Cyclohexanol Systems

The 4-(trifluoromethyl)cyclohexanol system exhibits cis-trans stereoisomerism arising from the relative spatial arrangement of the hydroxyl group and trifluoromethyl substituent on the cyclohexane ring [14] [16]. In cyclohexane chair conformations, substituents can occupy either axial positions (perpendicular to the ring plane) or equatorial positions (extending from the ring perimeter) [23] [26]. The interconversion between these positions occurs through chair-chair ring flipping, a fundamental conformational process in cyclohexane systems [29].

The cis isomer features both the hydroxyl group and trifluoromethyl group on the same side of the cyclohexane ring plane, while the trans isomer positions these substituents on opposite sides [14] [16]. These stereoisomeric forms cannot interconvert without breaking covalent bonds, making them distinct chemical entities with separate physical and chemical properties [14]. Commercial preparations typically contain both stereoisomers as mixtures, with the specific ratio depending on synthesis conditions and purification methods [4] [6] [8].

Conformational analysis reveals that the trans isomer generally exhibits greater thermodynamic stability due to reduced steric interactions between the bulky trifluoromethyl group and the hydroxyl group [16] [28]. In the trans configuration, the substituents can both adopt equatorial positions in the preferred chair conformation, minimizing unfavorable axial-axial interactions [16] [26]. The cis isomer necessarily places one substituent in an axial position regardless of the chair conformation adopted, resulting in higher energy due to 1,3-diaxial interactions [16] [26].

StereoisomerRelative ConfigurationPreferred ConformationRelative Stability
cis-4-(trifluoromethyl)cyclohexanolSame ring faceMixed axial-equatorialLower
trans-4-(trifluoromethyl)cyclohexanolOpposite ring facesBoth equatorialHigher

The trifluoromethyl group's substantial electronegativity and steric bulk significantly influence conformational preferences [27] [30]. Research indicates that bulky substituents preferentially occupy equatorial positions to minimize steric repulsion with axial hydrogen atoms in 1,3-positions [16] [26]. The trifluoromethyl group, being considerably larger than a methyl group, shows particularly strong preference for equatorial positioning [30].

Experimental studies of cyclohexanol dimers demonstrate the complexity of stereochemical interactions in these systems [28]. Six different dimer species have been observed in supersonic jet expansions, reflecting the interplay between hydrogen bonding and dispersion forces [28]. Both homochiral and heterochiral diastereoisomers form, with the presence of both equatorial and axial conformers detected in the dimeric species [28]. These findings highlight the subtle energetic balance governing stereochemical preferences in trifluoromethyl-substituted cyclohexanol systems [28].

MethodologyReagentsReaction ConditionsTypical Yields (%)Substrate Scope
Electrophilic OCF₃ TransferTogni Reagent II, Umemoto Oxonium SaltsLewis acid catalysis, 25-80°C45-85Arenes, heteroarenes
Radical-Mediated OCF₃ IncorporationN-OCF₃ Benzimidazole, TFBOLight irradiation, 20-50°C35-70Alkenes, arenes
Nucleophilic TrifluoromethoxylationCF₃OSiMe₃, AgOCF₃Fluoride activation, -78 to 25°C50-90Alkyl halides, alcohols
Photoredox-Catalyzed OCF₃ Formation4-CzIPN, N-OCF₃-PyridiniumBlue LED, 25°C, 1-2 h40-60Enol carbonates, ketones
Metal-Catalyzed OCF₃ TransferCu-OCF₃, Pd-OCF₃ complexesTransition metal catalysis, 25-100°C30-75Aryl halides, organometallics

Table 2: Cyclohexanol Functionalization Methods

MethodCatalysts/ReagentsReaction ConditionsStereoselectivityYield Range (%)
Direct Hydroxylation of TrifluoromethoxycyclohexanesFe(II)-Et₃NO-CF₃COOH system70°C, CF₃COOH, N₂ atmospherecis/trans = 1:1 to 3:115-45
Reduction of TrifluoromethoxycyclohexanonesNaBH₄, LiAlH₄, NADH/NADPH0-25°C, alcohol solventsSubstrate-dependent70-95
Asymmetric Transfer HydrogenationRu-TsDPEN, Rh-bisphosphineH₂ (1-50 atm), 25-60°Cee up to 99%, dr up to 20:165-95
Enzymatic HydroxylationCytochrome P450, PeroxygenasesAqueous buffer, 25-37°CRegioselective, moderate dr40-85
Metal-Catalyzed C-H OxidationPd/C, Ru-catalystsO₂ or H₂O₂, 25-80°CNon-stereoselective25-70

Table 3: Stereoselective Synthesis Challenges

ChallengeControlling FactorsBest MethodologiesTypical dr/ee ValuesKey References
cis/trans Isomer ControlSteric hindrance, temperatureKinetic resolution, enzymatic methodsdr 2:1 to 10:1TCI Chemicals data
Enantioselective SynthesisChiral catalysts, auxiliariesAsymmetric hydrogenationee 70-99%Transfer hydrogenation studies
Diastereoselective ReductionSubstrate preorganizationDirected reduction protocolsdr 5:1 to >20:1Organocatalytic approaches
Conformational Bias ControlRing rigidity, substituent effectsConformationally locked precursorsVariableComputational studies
Axial/Equatorial SelectivityThermodynamic vs kinetic controlChelation-controlled reactionsdr 3:1 to 15:1Mechanistic investigations

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

184.07111408 g/mol

Monoisotopic Mass

184.07111408 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

Explore Compound Types